molecular formula C19H23F3N2O2 B2593426 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198691-33-5

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2593426
CAS No.: 2198691-33-5
M. Wt: 368.4
InChI Key: CWYOOAIVKLLIND-UHFFFAOYSA-N
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Description

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a sophisticated chemical building block designed for discovery research and early-stage drug development. This compound incorporates a trifluoromethylpyridine (TFMP) moiety, a privileged structure in agrochemical and pharmaceutical design due to its combination of strong electron-withdrawing properties and optimal lipophilicity, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The specific molecular architecture, featuring a piperidine ring linked via a carboxamide and ether bridge, is characteristic of compounds investigated for their potential to modulate enzymatic activity . For instance, similar heterocyclic compounds with piperidine and TFMP motifs have been described in patent literature as inhibitors of phosphodiesterase 10 (PDE10) and FLT3 kinase, indicating potential relevance for research in neurological disorders and oncology . The presence of the cyclohex-3-ene-1-carbonyl group offers a versatile synthetic handle for further chemical modification. This product is intended for use in laboratory research to study structure-activity relationships, screen for biological activity, and develop novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O2/c20-19(21,22)16-7-4-8-17(23-16)26-13-14-9-11-24(12-10-14)18(25)15-5-2-1-3-6-15/h1-2,4,7-8,14-15H,3,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYOOAIVKLLIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclohexene moiety, and the attachment of the trifluoromethyl group to the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

2-({1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (BK80214)
  • Molecular Formula : C₁₇H₂₁F₃N₄O
  • Molecular Weight : 354.37 g/mol
  • Structural Differences :
    • The piperidine nitrogen substituent in BK80214 is a methylpyrazole methyl group instead of the cyclohexene carbonyl group in the target compound.
    • The absence of the cyclohexene carbonyl reduces steric bulk and lipophilicity compared to the target compound.
  • Implications :
    • The methylpyrazole group may enhance metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to the ester-containing target compound.
    • The lower molecular weight (354.37 vs. 401.40) suggests differences in solubility and bioavailability .
Goxalapladib (CAS 412950-27-7)
  • Molecular Formula : C₄₀H₃₉F₅N₄O₃
  • Molecular Weight : 718.80 g/mol
  • Structural Differences :
    • Goxalapladib features a naphthyridine core instead of pyridine, with a trifluoromethyl biphenyl group and a difluorophenyl-ethyl side chain.
    • The piperidine ring is substituted with a 2-methoxyethyl group rather than a cyclohexene carbonyl.
  • Implications: The naphthyridine core may enhance π-π stacking interactions in biological targets, relevant to its use in atherosclerosis treatment.

Compounds with Shared Substituents

Sarolaner and Lotilaner
  • Key Features : These veterinary ectoparasiticides contain trifluoromethyl groups and heterocyclic cores (isoxazoline for sarolaner; oxazoline for lotilaner).
  • Comparison :
    • Unlike the target compound, they lack piperidine or cyclohexene moieties but share the trifluoromethyl group, which enhances stability and bioavailability in biological systems .
N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide
  • Key Features : This compound (from ) includes a pyrazole core with trifluoromethyl and pentafluoroethyl groups.
  • The pentafluoroethyl group increases hydrophobicity relative to the target compound’s cyclohexene substituent .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₂₀H₂₂F₃N₂O₃ 401.40 Cyclohexene carbonyl, piperidinylmethoxy, trifluoromethyl Undisclosed
BK80214 () C₁₇H₂₁F₃N₄O 354.37 Methylpyrazole methyl, piperidinylmethoxy, trifluoromethyl Structural analog
Goxalapladib () C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, difluorophenyl-ethyl, trifluoromethyl biphenyl Atherosclerosis
Sarolaner C₁₉H₁₄ClF₆N₃O₂ 461.78 Isoxazoline, trifluoromethyl, chlorophenyl Veterinary ectoparasiticide

Table 2: Functional Group Impact

Group Target Compound BK80214 Goxalapladib
Core Heterocycle Pyridine Pyridine Naphthyridine
Trifluoromethyl Position 6 Position 6 Biphenyl
Piperidine Substituent Cyclohexene carbonyl Methylpyrazole methyl 2-Methoxyethyl
Lipophilicity High Moderate Very High

Research Findings and Limitations

  • Structural Insights : The cyclohexene carbonyl group in the target compound introduces conformational flexibility and moderate lipophilicity, distinguishing it from BK80214’s rigid methylpyrazole group.
  • Gaps in Evidence: No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, limiting functional comparisons. Patent documents () suggest it may belong to a class of agrochemicals or kinase inhibitors, but further validation is required .

Biological Activity

The compound 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C16H20F3N2OC_{16}H_{20}F_3N_2O with a molecular weight of approximately 334.34 g/mol. The structure includes a pyridine ring substituted with trifluoromethyl and methoxy groups, as well as a piperidine moiety attached to a cyclohexene carbonyl group. This unique configuration is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological pathways. Some proposed mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : It may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, the inhibition of phosphodiesterases (PDEs) has been noted in similar compounds, which could lead to increased levels of cyclic nucleotides and subsequent biological effects.

Biological Activity Studies

Recent studies have evaluated the pharmacological properties of this compound through various in vitro and in vivo assays. Key findings include:

  • Antidepressant Potential : Research has indicated that derivatives similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7) and may possess antidepressant-like effects in animal models .
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed, suggesting that this compound could be beneficial in treating inflammatory conditions .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of glutamate receptors and reduction of excitotoxicity .

Data Tables

Below is a summary table of key biological activities reported for this compound and related analogs:

Activity TypeObservationsReference
AntidepressantSignificant affinity for 5-HT receptors
Anti-inflammatoryInhibition of cytokine release
NeuroprotectiveModulation of glutamate receptor activity

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Case Study on Depression : A study involving a piperidine derivative demonstrated significant improvements in depressive symptoms in rodent models when administered over a four-week period .
  • Inflammation Model : In a model of acute inflammation, the administration of a similar compound resulted in reduced swelling and pain response, indicating its potential utility as an anti-inflammatory agent .
  • Neuroprotection : In vitro studies showed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting a pathway for neuroprotection .

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